molecular formula C12H14ClN5 B2835301 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 573935-28-1

6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2835301
CAS No.: 573935-28-1
M. Wt: 263.73
InChI Key: IRBNOXIGGKJVFI-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and an ethylphenyl group attached to the triazine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and an appropriate amine. For this compound, 4-ethylphenylamine is used.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced via a chloromethylation reaction. This can be achieved using formaldehyde and hydrochloric acid under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding aldehydes or carboxylic acids. Reduction reactions can also occur, especially at the triazine ring, leading to partially or fully reduced triazine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or secondary amines.

    Oxidation Products: Aldehydes or carboxylic acids derived from the ethyl group.

    Reduction Products: Reduced triazine derivatives with altered electronic properties.

Scientific Research Applications

Chemistry

In chemistry, 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological research, this compound can be used to study the effects of triazine derivatives on biological systems

Industry

Industrially, this compound can be used in the production of dyes, resins, and polymers

Mechanism of Action

The mechanism of action of 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially inhibiting their function. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    6-(Chloromethyl)-1,3,5-triazine-2,4-diamine: Lacks the ethylphenyl group, making it less hydrophobic and potentially less bioactive.

    N-(4-Ethylphenyl)-1,3,5-triazine-2,4-diamine: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

The presence of both the chloromethyl and ethylphenyl groups in 6-(chloromethyl)-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine makes it unique in its reactivity and potential applications. The chloromethyl group provides a site for further functionalization, while the ethylphenyl group enhances its hydrophobicity and potential interactions with biological targets.

This compound’s unique combination of functional groups and reactivity makes it a valuable molecule in both research and industrial applications.

Properties

IUPAC Name

6-(chloromethyl)-2-N-(4-ethylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN5/c1-2-8-3-5-9(6-4-8)15-12-17-10(7-13)16-11(14)18-12/h3-6H,2,7H2,1H3,(H3,14,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBNOXIGGKJVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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